Isopentyl formate

Flavor Chemistry Sensory Analysis Fragrance Formulation

Select Isopentyl formate for its unique plum/blackcurrant organoleptic signature—the strongest among formate esters—essential for authentic stone-fruit and berry profiles. Substituting with isoamyl acetate (banana/pear) or ethyl formate compromises sensory identity and solvent evaporation kinetics (bp 123-124°C). JECFA, FEMA GRAS, and FDA 21 CFR 172.515 compliant. Ideal for flavors, fragrances, and rapid-drying coatings where olfactory precision and volatility are non-negotiable.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 110-45-2
Cat. No. B089575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl formate
CAS110-45-2
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)CCOC=O
InChIInChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3
InChIKeyXKYICAQFSCFURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.5 mg/mL at 25 °C
soluble in ethanol, most fixed oils and propylene glycol, slightly soluble in water, insoluble in glycerol
1ml in 40ml 60% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Formate (CAS 110-45-2): Scientific and Industrial Baseline Profile for Flavor, Fragrance, and Solvent Applications


Isopentyl formate (also known as isoamyl formate) is a carboxylic acid ester with the chemical formula C6H12O2, formed from isoamyl alcohol and formic acid [1]. It is a colorless liquid characterized by a distinctive fruity odor reminiscent of plum or blackcurrant, and it occurs naturally in various foods such as apples, strawberries, rum, and vinegar [2][3]. The compound serves as a flavoring agent, fragrance component, and specialty solvent, with established specifications under JECFA (No. 42), FEMA (2069), and FDA (21 CFR 172.515) [4][5].

Why Isopentyl Formate Cannot Be Casually Substituted: The Functional Risks of Analog Swapping in Flavor, Fragrance, and Solvent Applications


Substituting isopentyl formate with other short-chain esters or formates—even those with similar molecular weights—carries significant functional risk. This compound exhibits a unique combination of organoleptic profile (plum/blackcurrant versus banana/pear for isoamyl acetate), olfactory potency (reported as one of the strongest among formate esters), and physicochemical behavior (lower boiling point and higher evaporation rate compared to amyl acetate) . Direct replacement with analogs like isoamyl acetate or ethyl formate can alter the sensory signature of a flavor or fragrance formulation and modify solvent evaporation kinetics in industrial processes. The quantitative evidence below establishes the specific, verifiable points of differentiation that inform scientific selection and procurement decisions.

Isopentyl Formate vs. Analogs: Head-to-Head Quantitative Differentiation Evidence for Procurement


Organoleptic Differentiation: Isopentyl Formate (Plum/Blackcurrant) vs. Isoamyl Acetate (Banana/Pear)

Isopentyl formate possesses a characteristic odor described as plum-like and blackcurrant-like, whereas its close analog isoamyl acetate (CAS 123-92-2) is characterized by a banana-like and pear-like odor [1]. This distinction is not merely descriptive; it is quantifiable in application. The odor recognition threshold for isoamyl acetate is 1.50 ppm, establishing a baseline for its sensory impact, though a direct threshold comparison for isopentyl formate is not available in the primary literature [2]. The difference in odor character and strength is a primary driver for formulation selection, as substituting one for the other fundamentally changes the sensory identity of the final product .

Flavor Chemistry Sensory Analysis Fragrance Formulation

Volatility and Solvent Performance: Isopentyl Formate vs. Amyl Acetate

Isopentyl formate is documented to have a lower boiling point and a higher evaporation rate compared to amyl acetate . The boiling point of isopentyl formate is 123-124°C (lit.) , whereas amyl acetate (a mixture of isomers, predominantly isoamyl acetate) has a boiling point of approximately 142°C (lit.) [1]. This difference of approximately 18-19°C in boiling point is significant and directly impacts its performance as a solvent. Furthermore, it is described as a 'more active solvent' than amyl acetate, indicating superior solvency for certain resins, cellulose esters, and film-forming materials .

Industrial Solvents Physical Chemistry Process Engineering

Olfactory Potency: Isopentyl Formate Among Formate Esters

Within the homologous series of formate esters, isopentyl formate is distinguished by its high olfactory impact. It is consistently characterized as 'one of the strongest of the formates' . While a precise numerical odor threshold value (e.g., in ppm or µg/L) for isopentyl formate was not identified in the current literature, this class-level inference is a critical differentiator. For procurement, this means that a given sensory effect may be achieved with a lower concentration of isopentyl formate compared to other formate esters like ethyl formate or n-amyl formate, potentially impacting cost-in-use and formulation flexibility.

Flavor Science Odor Impact Formulation Science

Acute Oral Toxicity: Isopentyl Formate vs. Isoamyl Acetate

In terms of acute oral toxicity, isopentyl formate exhibits a higher LD50 value compared to isoamyl acetate, indicating lower acute toxicity. The reported oral LD50 for isopentyl formate in rats is 9840 mg/kg [1]. In contrast, the reported oral LD50 for isoamyl acetate in rats is 7420 mg/kg [2]. This represents a difference of 2420 mg/kg, suggesting that isopentyl formate may be slightly less toxic via the oral route. However, both compounds fall within similar low-toxicity categories for regulatory purposes.

Toxicology Safety Assessment Risk Management

Regulatory and Purity Specifications: JECFA and FDA Compliance

Isopentyl formate is subject to well-defined purity and identity specifications that differentiate it from ungraded or technical-grade materials. The JECFA specification for isoamyl formate (Flavoring No. 42) mandates an assay minimum of 92%, a refractive index of 1.396-1.400, and a specific gravity of 0.881-0.889 [1]. The compound is also compliant with FDA 21 CFR 172.515 as a food additive and is listed as GRAS (Generally Recognized As Safe) by FEMA (No. 2069) [2]. These specifications provide a quantifiable benchmark for quality, ensuring that procured material meets food-grade and fragrance-grade requirements, which may not be the case for less regulated analogs.

Food Regulatory Compliance Quality Control Pharmaceutical Manufacturing

Optimal Application Scenarios for Isopentyl Formate: Evidence-Based Procurement Guidance


Formulation of Authentic Plum and Blackcurrant Flavors

This scenario is directly supported by the organoleptic differentiation evidence (Section 3, Item 1). Isopentyl formate's characteristic plum/blackcurrant odor is essential for creating authentic stone fruit and berry flavor profiles in food products (e.g., candies, beverages, baked goods) and fragrances. Substituting with isoamyl acetate would impart a banana/pear note, which is functionally unsuitable for plum or blackcurrant applications. The compound's status as a JECFA-approved and FEMA GRAS flavoring ensures its regulatory suitability for this use .

Fast-Evaporating Solvent for Coatings, Resins, and Cellulose Esters

This scenario is directly supported by the volatility and solvent performance evidence (Section 3, Item 2). Isopentyl formate's lower boiling point (123-124°C vs. ~142°C for amyl acetate) and higher evaporation rate make it a preferred solvent for applications requiring rapid drying, such as in certain paints, varnishes, lacquers, and film coatings . Its documented activity as a 'more active solvent' than amyl acetate further suggests its utility for dissolving specific resins and cellulose esters, potentially improving process efficiency and film formation .

High-Impact Fruity Top Note in Perfumery

This scenario is directly supported by the olfactory potency evidence (Section 3, Item 3). Due to its classification as one of the strongest formate esters, isopentyl formate is an ideal candidate for creating a vibrant, diffusive top note in fine fragrances, personal care products, and household scents . Its potent plum/blackcurrant character can be used to add a fresh, fruity, and slightly vinous lift to complex fragrance accords. The compound's well-defined safety profile (RIFM assessment) and GRAS status further support its use in this application [1].

Research into Structure-Odor Relationships of Esters

This scenario is supported by the totality of the comparative data. Isopentyl formate serves as a valuable model compound for academic and industrial research investigating the relationship between ester structure (branching in the alcohol moiety, formate head group) and resultant organoleptic properties (odor character, potency) and physicochemical behavior (boiling point, solvent activity). Its distinct profile compared to linear amyl formate, isoamyl acetate, and ethyl formate provides a rich dataset for computational modeling and sensory science studies aimed at understanding and predicting the behavior of flavor and fragrance molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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